molecular formula C5H5BrN2OS B3053007 2-(2-Bromothiazol-4-yl)acetamide CAS No. 500345-13-1

2-(2-Bromothiazol-4-yl)acetamide

Cat. No.: B3053007
CAS No.: 500345-13-1
M. Wt: 221.08 g/mol
InChI Key: XLMRXVYIMICZOL-UHFFFAOYSA-N
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Description

2-(2-Bromothiazol-4-yl)acetamide is an organic compound that contains a thiazole ring substituted with a bromine atom at the 2-position and an acetamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromothiazol-4-yl)acetamide typically involves the reaction of 2-bromothiazol-4-amine hydrobromide with acetyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature. The process involves the following steps :

    Stage 1: 2-bromothiazol-4-amine hydrobromide is suspended in dichloromethane, and triethylamine is added dropwise at 0°C. The mixture is stirred at room temperature for 15 minutes.

    Stage 2: Acetyl chloride is added to the reaction mixture, which is then stirred overnight at room temperature.

    Workup: The reaction mixture is quenched with water, neutralized with saturated aqueous sodium bicarbonate solution, and extracted with ethyl acetate. The organic layers are combined, washed with water and brine, dried over sodium sulfate, and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by chromatography to yield this compound as a white solid with a yield of 29.4%.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product. This may include the use of larger reaction vessels, continuous flow reactors, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromothiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazole derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-(2-Bromothiazol-4-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromothiazol-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and acetamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorothiazol-4-yl)acetamide
  • 2-(2-Fluorothiazol-4-yl)acetamide
  • 2-(2-Iodothiazol-4-yl)acetamide

Uniqueness

2-(2-Bromothiazol-4-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different interactions with biological targets and reagents. This makes this compound a valuable compound for exploring new chemical and biological properties .

Properties

IUPAC Name

2-(2-bromo-1,3-thiazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-5-8-3(2-10-5)1-4(7)9/h2H,1H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMRXVYIMICZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284816
Record name 2-(2-bromo-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500345-13-1
Record name 2-(2-bromo-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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